molecular formula C21H16F3N5O2 B2815504 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide CAS No. 900008-99-3

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2815504
CAS No.: 900008-99-3
M. Wt: 427.387
InChI Key: WNQUXWTYTDXVJG-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.387. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For example, a novel series of these compounds exhibited cytotoxic activities against cancer cell lines, such as HCT-116 and MCF-7, indicating their potential as therapeutic agents in cancer treatment. The structural variations in these derivatives play a crucial role in their biological activities, suggesting a promising avenue for the development of new anticancer drugs (Rahmouni et al., 2016).

Antimicrobial Activity

Compounds bearing the pyrazolo[3,4-d]pyrimidine moiety have also demonstrated significant antimicrobial activities. The synthesis of these compounds and their subsequent evaluation against various microbial strains revealed their potential as antimicrobial agents. This opens up possibilities for their use in combating infectious diseases and in the development of new antimicrobials (Bondock et al., 2008).

Anti-Inflammatory and Analgesic Agents

Further research into pyrazolo[3,4-d]pyrimidine derivatives has uncovered their potential as anti-inflammatory and analgesic agents. These compounds have been synthesized and tested for their efficacy in reducing inflammation and pain, showcasing their therapeutic potential in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Enzyme Inhibition

Some pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent enzyme inhibitors, particularly of enzymes involved in inflammatory pathways such as COX-2. These findings suggest their utility in drug development for diseases where enzyme inhibition can provide therapeutic benefits (Raffa et al., 2009).

Antiviral Activities

Notably, some benzamide-based derivatives related to pyrazolo[3,4-d]pyrimidine have shown remarkable activities against viruses, such as the avian influenza virus. This highlights the potential of these compounds in the development of antiviral medications, contributing to the global effort in managing viral outbreaks (Hebishy et al., 2020).

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c1-12-3-8-16(9-13(12)2)29-18-17(10-26-29)20(31)28(11-25-18)27-19(30)14-4-6-15(7-5-14)21(22,23)24/h3-11H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQUXWTYTDXVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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